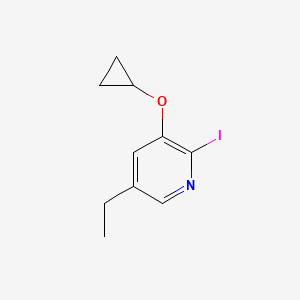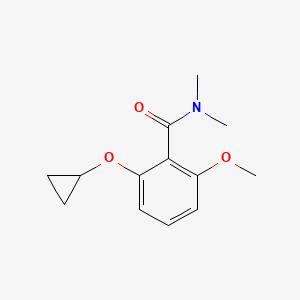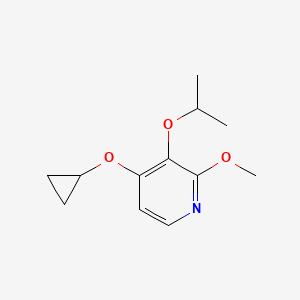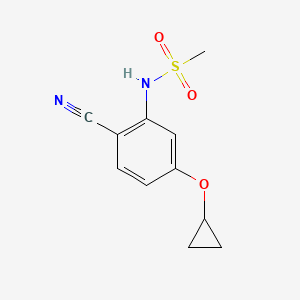
N-(2-Cyano-5-cyclopropoxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyano-5-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.293 g/mol . This compound belongs to the class of nitriles and sulfonamides, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyano-5-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 2-cyano-5-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-Cyano-5-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfonic acids or nitrile oxides.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted sulfonamides or nitriles.
Scientific Research Applications
N-(2-Cyano-5-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of N-(2-Cyano-5-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the sulfonamide group can interact with amino acid residues in the active site of enzymes. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
- N-(2-Phenoxyphenyl)methanesulfonamide
- N-(4-Cyano-2-cyclopropoxyphenyl)methanesulfonamide
- N-(2-Phenylethyl)methanesulfonamide
Comparison: N-(2-Cyano-5-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of both cyano and cyclopropoxy groups, which confer distinct chemical and biological properties. Compared to N-(2-Phenoxyphenyl)methanesulfonamide, the cyano group in this compound enhances its reactivity and potential for forming hydrogen bonds. Additionally, the cyclopropoxy group provides steric hindrance, which can influence its interaction with molecular targets .
Properties
Molecular Formula |
C11H12N2O3S |
|---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
N-(2-cyano-5-cyclopropyloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H12N2O3S/c1-17(14,15)13-11-6-10(16-9-4-5-9)3-2-8(11)7-12/h2-3,6,9,13H,4-5H2,1H3 |
InChI Key |
HFRPPKPPBNILHR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)OC2CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



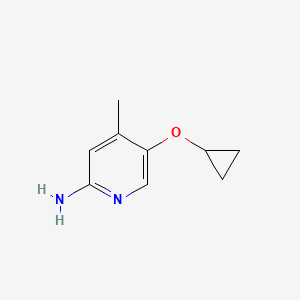
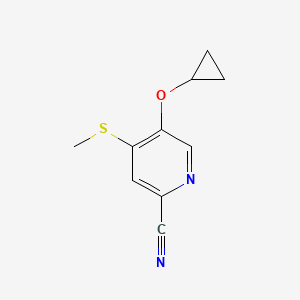
![N-benzyl-4-{2-[(4-chlorophenyl)sulfonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14817743.png)
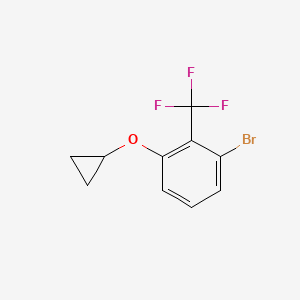
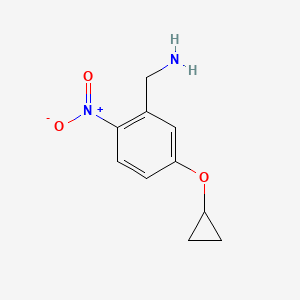
![methyl 2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylate](/img/structure/B14817756.png)
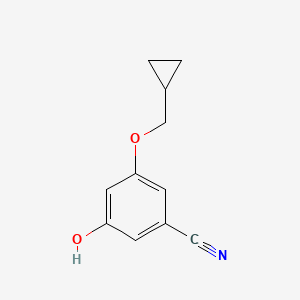
![N-{4-[(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinyl)sulfonyl]phenyl}acetamide](/img/structure/B14817767.png)
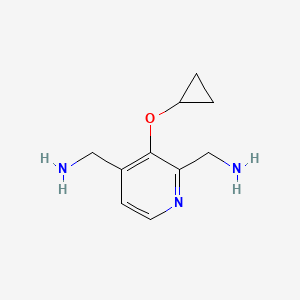
![3-[2-(4-Chloro-3-nitrophenyl)hydrazinylidene]pentane-2,4-dione](/img/structure/B14817778.png)
